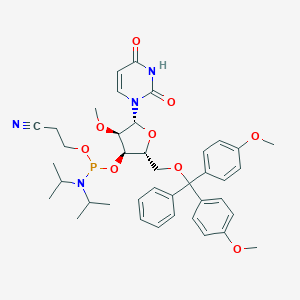

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Übersicht

Beschreibung

DMT-2’O-Methyl-rU Phosphoramidit ist eine chemische Verbindung, die zur Klasse der 2’O-Methyl-RNA-Phosphoramidite gehört. Es wird hauptsächlich bei der Synthese von Oligonucleotiden verwendet, die kurze DNA- oder RNA-Moleküle sind. Diese Verbindung ist bekannt für ihre hohe Ausbeute an rohen Oligonucleotiden und ihre Kompatibilität mit der DNA-Synthese. Es kann zusammen mit DNA- oder RNA-Phosphoramiditen in der gleichen Synthese verwendet werden, um Mixmer-Oligonucleotide zu erzeugen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DMT-2’O-Methyl-rU Phosphoramidit umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise 2’-O-Methyluridin, das eine Schutzgruppe der 5’-Hydroxylgruppe mit einer Dimethoxytrityl-(DMT)-Gruppe erhältDie Reaktionsbedingungen umfassen häufig die Verwendung von Reagenzien wie Diisopropylamin und Cyanoethylgruppen unter wasserfreien Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von DMT-2’O-Methyl-rU Phosphoramidit folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise in Pulverform hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

DMT-2’O-Methyl-rU Phosphoramidit durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Phosphit-Triestergruppe kann zu einem Phosphat-Triester oxidiert werden.

Reduktion: Die Cyanoethyl-Schutzgruppe kann unter reduzierenden Bedingungen entfernt werden.

Substitution: Die DMT-Gruppe kann unter sauren Bedingungen entfernt werden, um die 5’-Hydroxylgruppe freizulegen.

Häufige Reagenzien und Bedingungen

Oxidation: Iod in Wasser oder tert-Butylhydroperoxid.

Reduktion: Ammoniak oder Methylamin.

Substitution: Trichloressigsäure in Dichlormethan.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen vollständig entschützte Oligonucleotide, die in verschiedenen Anwendungen wie der Gensynthese und der molekularen Diagnostik eingesetzt werden können .

Analyse Chemischer Reaktionen

Types of Reactions

DMT-2’O-Methyl-rU Phosphoramidite undergoes various chemical reactions, including:

Oxidation: The phosphite triester group can be oxidized to a phosphate triester.

Reduction: The cyanoethyl protecting group can be removed under reducing conditions.

Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Reduction: Ammonium hydroxide or methylamine.

Substitution: Trichloroacetic acid in dichloromethane.

Major Products Formed

The major products formed from these reactions include fully deprotected oligonucleotides, which can be further used in various applications such as gene synthesis and molecular diagnostics .

Wissenschaftliche Forschungsanwendungen

DMT-2’O-Methyl-rU Phosphoramidit hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung bei der Synthese modifizierter Oligonucleotide zur Untersuchung von Nukleinsäure-Interaktionen.

Biologie: Einsatz bei der Entwicklung von Antisense-Oligonucleotiden für die Gen-Silencing.

Medizin: Verwendung bei der Herstellung von therapeutischen Oligonucleotiden zur Behandlung von genetischen Störungen.

Wirkmechanismus

Der Wirkmechanismus von DMT-2’O-Methyl-rU Phosphoramidit beinhaltet seine Einarbeitung in Oligonucleotide während der Synthese. Die 2’O-Methylmodifikation erhöht die Stabilität der Oligonucleotide, indem sie eine Resistenz gegen Nukleasen bietet. Diese Modifikation verbessert auch die Hybridisierungseigenschaften mit komplementärer DNA oder RNA, was sie für verschiedene molekularbiologische Anwendungen nützlich macht .

Wirkmechanismus

The mechanism of action of DMT-2’O-Methyl-rU Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’O-methyl modification enhances the stability of the oligonucleotides by providing resistance to nucleases. This modification also improves hybridization properties with complementary DNA or RNA, making it useful for various molecular biology applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- DMT-2’O-Methyl-rA Phosphoramidit

- DMT-2’O-Methyl-rC Phosphoramidit

- DMT-2’O-Methyl-rG Phosphoramidit

Einzigartigkeit

DMT-2’O-Methyl-rU Phosphoramidit ist aufgrund seiner spezifischen Modifikation an der 2’O-Position von Uridin einzigartig, die im Vergleich zu anderen Nucleotid-Phosphoramiditen eine verbesserte Stabilität und Hybridisierungseigenschaften bietet. Dies macht es besonders wertvoll in Anwendungen, die eine hohe Stabilität und Spezifität erfordern .

Biologische Aktivität

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (commonly referred to as DMT-2'-O-methyl-U phosphoramidite) is a specialized nucleotide analog used primarily in the synthesis of oligonucleotides. Its unique structural characteristics enable it to participate in various biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C40H49N4O9P

- Molecular Weight : 760.81 g/mol

- Appearance : White to off-white powder

- Purity : ≥ 98% (HPLC)

The biological activity of DMT-2'-O-methyl-U phosphoramidite is largely attributed to its ability to modify RNA structures. The incorporation of 2'-O-methyl groups enhances the stability and affinity of oligonucleotides for their target sequences, which is crucial in therapeutic applications such as antisense therapy and RNA interference (RNAi).

Biological Applications

-

Antisense Oligonucleotide Synthesis :

- DMT-2'-O-methyl-U phosphoramidite is widely utilized in the synthesis of antisense oligonucleotides that can bind to specific mRNA sequences, inhibiting gene expression.

-

RNA Interference :

- The compound plays a role in designing small interfering RNAs (siRNAs) that can effectively silence target genes involved in various diseases, including cancer and viral infections.

- Therapeutic Potential :

Table 1: Summary of Key Studies Involving DMT-2'-O-methyl-U Phosphoramidite

| Study | Objective | Findings |

|---|---|---|

| Study A (2021) | Evaluate the efficacy of modified oligonucleotides in cancer therapy | Demonstrated significant tumor reduction in xenograft models using DMT-modified oligonucleotides. |

| Study B (2022) | Investigate the stability of RNAi agents | Found that DMT-2'-O-methyl-U phosphoramidite significantly increased RNAi agent stability against nucleases. |

| Study C (2023) | Assess antiviral activity | Showed that siRNAs synthesized with DMT-2'-O-methyl-U effectively inhibited HIV replication in vitro. |

Safety and Handling

While DMT-2'-O-methyl-U phosphoramidite is essential for various applications, safety precautions should be observed due to potential irritants associated with its handling:

Eigenschaften

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJOLPNDCIHL-XKZJCBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447505 | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-79-9 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.